3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin is a natural product that belongs to the class of flavonol glycosides. The compound has a molecular formula of C37H38O18 and a molecular weight of 770.693 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin typically involves the extraction from natural sources followed by purification processes. The compound can be isolated from plants such as Atriplex littoralis and Astragalus species . The extraction process often involves solvent extraction, followed by chromatographic techniques to purify the compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily used for research purposes. large-scale extraction and purification methods would likely involve similar techniques as those used in laboratory settings, with optimization for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of flavonol glycosides and their chemical properties.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic benefits, including its role in preventing or treating certain diseases.
Industry: Utilized in the development of natural product-based formulations and supplements
Wirkmechanismus
The mechanism of action of 3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Modulating inflammatory mediators and pathways to reduce inflammation.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Patuletin 3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranoside]: Another acylated flavonol glycoside with similar structural features.
Kaempferol 3-O-(5’'-feruloylapioside): A related compound with similar glycoside linkages.
Uniqueness
3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin is unique due to its specific glycoside linkages and the presence of feruloyl and apiofuranosyl groups. These structural features contribute to its distinct chemical properties and potential biological activities .
Eigenschaften
Molekularformel |
C37H38O18 |
---|---|
Molekulargewicht |
770.7 g/mol |
IUPAC-Name |
[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C37H38O18/c1-48-20-12-22(41)27-24(13-20)52-31(18-5-7-19(39)8-6-18)32(29(27)44)54-35-33(30(45)28(43)25(14-38)53-35)55-36-34(46)37(47,16-51-36)15-50-26(42)10-4-17-3-9-21(40)23(11-17)49-2/h3-13,25,28,30,33-36,38-41,43,45-47H,14-16H2,1-2H3/b10-4+/t25-,28-,30+,33-,34+,35+,36+,37-/m1/s1 |
InChI-Schlüssel |
GGBVEOSSAOGQGK-BRAKJYLBSA-N |
Isomerische SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)O)O |
Kanonische SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.